3-nitro-4-(4-phenylpiperazin-1-yl)-2H-thiochromen-2-one
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Overview
Description
3-nitro-4-(4-phenylpiperazin-1-yl)-2H-thiochromen-2-one is a complex organic compound with the molecular formula C19H17N3O4 It is known for its unique structural features, which include a nitro group, a phenylpiperazine moiety, and a thiochromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-4-(4-phenylpiperazin-1-yl)-2H-thiochromen-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiochromenone core, followed by the introduction of the nitro group and the phenylpiperazine moiety. The reaction conditions often include the use of solvents such as benzene and specific catalysts to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Industrial methods may also incorporate advanced purification techniques to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
3-nitro-4-(4-phenylpiperazin-1-yl)-2H-thiochromen-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The phenylpiperazine moiety can be substituted with other functional groups to create new compounds
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized thiochromenone compounds .
Scientific Research Applications
3-nitro-4-(4-phenylpiperazin-1-yl)-2H-thiochromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-nitro-4-(4-phenylpiperazin-1-yl)-2H-thiochromen-2-one involves its interaction with specific molecular targets and pathways. The nitro group and phenylpiperazine moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate: This compound shares the phenylpiperazine moiety but has a different core structure.
3-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole: Another compound with similar functional groups but a different overall structure
Uniqueness
3-nitro-4-(4-phenylpiperazin-1-yl)-2H-thiochromen-2-one is unique due to its thiochromenone core, which imparts distinct chemical and biological properties. Its combination of functional groups makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-nitro-4-(4-phenylpiperazin-1-yl)thiochromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-19-18(22(24)25)17(15-8-4-5-9-16(15)26-19)21-12-10-20(11-13-21)14-6-2-1-3-7-14/h1-9H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQNSVWXONNMBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C(=O)SC4=CC=CC=C43)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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